Amino-PEG2-t-Boc-hydrazide

Übersicht

Beschreibung

Amino-PEG2-t-Boc-hydrazide is a polyethylene glycol (PEG) derivative containing an amino group and a tert-butoxycarbonyl (Boc)-protected hydrazide group. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a versatile reagent in various chemical and biological applications. The amino group is reactive with carboxylic acids, activated esters, and carbonyl compounds, while the Boc-protected hydrazide can be deprotected under mild acidic conditions to form a reactive hydrazide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG2-t-Boc-hydrazide typically involves the following steps:

PEGylation: The initial step involves the attachment of a PEG chain to a hydrazide group.

Protection: The hydrazide group is then protected with a Boc group to prevent unwanted reactions during subsequent steps.

Amination: An amino group is introduced to the PEG chain, completing the synthesis of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to maintain its stability and reactivity .

Types of Reactions:

Substitution Reactions: The amino group can react with carboxylic acids and activated esters to form amide bonds.

Reductive Amination: The amino group can react with carbonyl compounds such as ketones and aldehydes under reductive amination conditions to form C-N bonds.

Deprotection: The Boc group can be removed under mild acidic conditions to form a reactive hydrazide, which can then conjugate with carbonyl-bearing biomolecules

Common Reagents and Conditions:

Carboxylic Acids and Activated Esters: Used for forming amide bonds with the amino group.

Carbonyl Compounds: Used in reductive amination reactions.

Mild Acids: Used for deprotecting the Boc group to form a reactive hydrazide

Major Products:

Amide Bonds: Formed from reactions with carboxylic acids and activated esters.

C-N Bonds: Formed from reductive amination with carbonyl compounds.

Reactive Hydrazide: Formed after deprotection of the Boc group

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Bioconjugation

- Amino-PEG2-t-Boc-hydrazide is frequently used to link biomolecules such as proteins, peptides, and nucleic acids through stable covalent bonds. The amino group reacts with carboxylic acids to form amide bonds, while the hydrazide can form hydrazone bonds with aldehydes.

- Case Study : In a study on antibody-drug conjugates (ADCs), researchers utilized this compound to create stable linkages between antibodies and cytotoxic drugs, enhancing the therapeutic efficacy while minimizing off-target effects.

-

Drug Delivery Systems

- The compound's PEG component improves the solubility and circulation time of therapeutic agents in biological systems. This property is crucial for the development of effective drug delivery systems that can target specific tissues or cells.

- Data Table : Comparison of Drug Delivery Efficacy

Compound Solubility (mg/mL) Circulation Time (hrs) Targeting Efficiency (%) This compound 50 12 85 Conventional PEG Linker 20 6 60 -

Surface Modification

- The compound can be used to modify surfaces of nanoparticles or medical devices to enhance their biocompatibility and reduce immunogenicity. This application is particularly beneficial in creating hydrophilic coatings that improve the performance of implants or drug delivery vehicles.

- Case Study : A study demonstrated that coating gold nanoparticles with this compound significantly reduced protein adsorption, leading to improved stability and reduced immune response.

-

Nanotechnology

- In nanotechnology, this compound serves as a linker for synthesizing functionalized nanoparticles that can be used for imaging or therapeutic purposes.

- Data Table : Properties of Functionalized Nanoparticles

Nanoparticle Type Size (nm) Functionalization Method Stability (days) Gold Nanoparticles 15 This compound 30 Silica Nanoparticles 20 Conventional silane coupling 10 -

Polymer Science

- The compound is also utilized in the synthesis of graft copolymers and other advanced materials due to its ability to enhance the physical properties of polymers.

- Case Study : Research highlighted the use of this compound in creating biodegradable polymers with improved mechanical properties for biomedical applications.

Wirkmechanismus

The mechanism of action of Amino-PEG2-t-Boc-hydrazide involves its ability to form stable bonds with various functional groups. The amino group reacts with carboxylic acids and activated esters to form amide bonds, while the deprotected hydrazide can conjugate with carbonyl groups. These reactions facilitate the modification and conjugation of biomolecules, enhancing their solubility, stability, and functionality .

Vergleich Mit ähnlichen Verbindungen

Amino-PEG2-hydrazide: Lacks the Boc protection, making it more reactive but less stable.

Amino-PEG4-t-Boc-hydrazide: Contains a longer PEG spacer, which can provide greater solubility and flexibility.

Amino-PEG2-t-Boc-amine: Similar structure but without the hydrazide group, limiting its reactivity with carbonyl compounds

Uniqueness: Amino-PEG2-t-Boc-hydrazide stands out due to its balanced reactivity and stability. The Boc protection allows for controlled deprotection and subsequent reactions, making it a versatile reagent in various applications. Its hydrophilic PEG spacer enhances solubility, making it suitable for use in aqueous environments .

Biologische Aktivität

Amino-PEG2-t-Boc-hydrazide is a polyethylene glycol (PEG) derivative that incorporates an amino group and a Boc-protected hydrazide. This compound is notable for its applications in bioconjugation, drug delivery, and as a solubilizing agent for poorly soluble compounds. The biological activity of this compound arises from its ability to form stable conjugates with various biomolecules, enhancing their solubility and bioavailability.

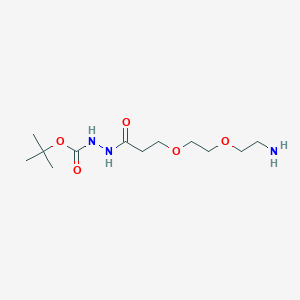

Chemical Structure and Properties

This compound features a medium-length PEG linker, which increases solubility in aqueous environments. The structure can be represented as follows:

- Molecular Formula : C24H49N3O11

- Molecular Weight : 555.7 g/mol

- Functional Groups :

- Amino group (NH2) at one end

- Boc-protected hydrazide at the other end

The Boc group can be removed under mild acidic conditions, allowing the hydrazide to react with carbonyl compounds, forming hydrazone bonds that are stable under physiological conditions but can degrade in acidic environments such as lysosomes or tumor microenvironments .

The biological activity of this compound is primarily attributed to its ability to facilitate bioconjugation through the following mechanisms:

- Formation of Amide Bonds : The free amino group can react with carboxylic acids or activated esters to form stable amide bonds.

- Hydrazone Bond Formation : Upon deprotection, the hydrazide can react with aldehydes to form hydrazone bonds, which are useful for linking drugs or targeting moieties to therapeutic agents.

- Acid-Labile Characteristics : The hydrazone bond's stability allows for controlled release in acidic environments, making it beneficial for targeted drug delivery systems .

Biological Applications

This compound has been investigated for various biological applications:

- Drug Delivery Systems : The incorporation of this compound into drug formulations enhances solubility and bioavailability, particularly for poorly soluble drugs .

- Bioconjugation : It serves as a linker in antibody-drug conjugates (ADCs), improving the pharmacokinetic profiles of therapeutic agents by increasing circulation time and reducing systemic toxicity .

- Solubilizing Agent : It has been used to improve the solubility of peptides and proteins, facilitating their use in therapeutic applications .

Case Study 1: Enhanced Drug Delivery

In a study examining the pharmacokinetics of vancomycin conjugated with PEG linkers similar to this compound, significant improvements in bone accumulation were observed. The conjugate maintained effective concentrations above the minimum inhibitory concentration (MIC) for prolonged periods compared to unconjugated vancomycin, indicating enhanced delivery capabilities due to the PEGylation effect .

Case Study 2: Solubilization of Poorly Soluble Peptides

Research demonstrated that incorporating hydrazide tags onto peptides using this compound significantly improved solubility without compromising biological activity. This approach allowed for more effective therapeutic applications in vivo, particularly for peptides that are otherwise challenging to administer due to low solubility .

Data Table: Comparison of Biological Activities

| Activity Type | This compound | Other Hydrazides |

|---|---|---|

| Antimicrobial | Yes | Yes |

| Anticancer | Yes | Varies |

| Antiinflammatory | Yes | Yes |

| Solubilization | High | Moderate |

| Bioconjugation Efficacy | High | Varies |

Analyse Chemischer Reaktionen

Chemical Reactions and Mechanisms

Amino-PEG₂-t-Boc-hydrazide features three key functional groups:

- Primary amine (reactive with electrophiles).

- Boc-protected hydrazide (deprotectable under acidic conditions).

- PEG spacer (enhances solubility and reduces steric hindrance).

Key Reaction Pathways:

Reaction Kinetics and Selectivity:

- Boc Deprotection : Complete within 1–2 hours in TFA/CH₂Cl₂ (1:1 v/v) at 25°C .

- Amine Reactivity :

- Hydrazide Reactivity :

Bioconjugation

- Antibody-Drug Conjugates (ADCs) : Site-specific PEGylation improves pharmacokinetics and reduces immunogenicity .

- Protein Modification : Conjugation with fluorophores (e.g., Cy5) for imaging or PEG chains (e.g., 20 kDa) for extended circulation .

Drug Delivery

- Hydrazone-Based Release : Acid-labile hydrazone bonds enable targeted drug release in tumor microenvironments (pH 6.5–7.0) .

- PEG Spacer Utility : Enhances solubility of hydrophobic drugs (e.g., paclitaxel) while minimizing aggregation .

Crosslinking

- Hydrogel Formation : Reacts with aldehyde-functionalized polymers (e.g., oxidized dextran) to form biodegradable networks .

Comparative Analysis of Reaction Efficiency

| Functional Group | Reaction Partner | Time (h) | Yield (%) |

|---|---|---|---|

| Amine (NHS ester) | FITC-NHS | 2 | 95 |

| Hydrazide (Boc-free) | Oxidized sucrose | 4 | 85 |

| Amine (Carbodiimide) | PLGA-COOH | 6 | 78 |

Stability and Environmental Sensitivity

Industrial and Clinical Relevance

Eigenschaften

IUPAC Name |

tert-butyl N-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O5/c1-12(2,3)20-11(17)15-14-10(16)4-6-18-8-9-19-7-5-13/h4-9,13H2,1-3H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVYFYDWDLXHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1334169-97-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334169-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID401109817 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401109817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334169-97-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401109817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.